molecular formula C20H23N5O6 B1602874 Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- CAS No. 333335-93-6

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-

Cat. No.: B1602874
CAS No.: 333335-93-6
M. Wt: 429.4 g/mol
InChI Key: RUFJMCSVNNGZFB-KHTYJDQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is a modified nucleoside characterized by the presence of benzoyl and 2-methoxyethyl groups on the adenosine base. This compound is known for its enhanced stability and solubility compared to unmodified adenosine, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves the benzoylation of adenosine followed by the introduction of a 2-methoxyethyl group at the 2’-position. The benzoylation process typically involves the reaction of adenosine with benzoyl chloride in the presence of a base such as pyridine. The 2-methoxyethyl group is then introduced using 2-methoxyethyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves its interaction with adenosine receptors, specifically the A1, A2A, A2B, and A3 subtypes. By acting as a selective agonist or antagonist, it modulates receptor activation and signal transduction pathways. The benzoyl group enhances binding affinity, while the 2-methoxyethyl group increases resistance to enzymatic hydrolysis, contributing to its stability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is unique due to its enhanced stability and solubility, making it a valuable tool for studying adenosine receptors and developing new therapeutic agents. Its modifications provide resistance to enzymatic degradation and improve binding affinity, distinguishing it from other nucleoside analogs .

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJMCSVNNGZFB-KHTYJDQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612656
Record name N-Benzoyl-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333335-93-6
Record name N-Benzoyl-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-
Reactant of Route 2
Reactant of Route 2
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-
Reactant of Route 3
Reactant of Route 3
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-
Reactant of Route 4
Reactant of Route 4
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-
Reactant of Route 5
Reactant of Route 5
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-
Reactant of Route 6
Reactant of Route 6
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.